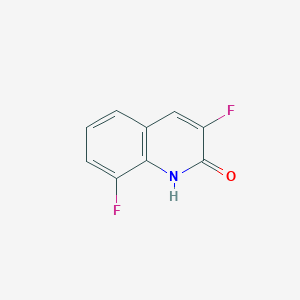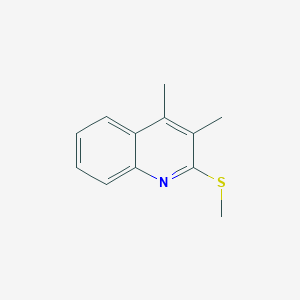![molecular formula C13H13F2O3P B12562143 Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate CAS No. 183882-31-7](/img/structure/B12562143.png)
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalene derivatives with difluoromethylating agents and phosphonate esters. One common method is the electrophilic fluorination of naphthalen-1-ylmethylphosphonate using difluorocarbene reagents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize production efficiency and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and materials science .
Applications De Recherche Scientifique
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of natural phosphates.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets through its difluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used as a flame retardant and chemical intermediate.
[Difluoro(pyridinyl)methyl]phosphonates: Compounds with similar difluoromethyl and phosphonate groups but attached to a pyridine ring.
Uniqueness
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and stability .
Propriétés
Numéro CAS |
183882-31-7 |
|---|---|
Formule moléculaire |
C13H13F2O3P |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
1-[dimethoxyphosphoryl(difluoro)methyl]naphthalene |
InChI |
InChI=1S/C13H13F2O3P/c1-17-19(16,18-2)13(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clé InChI |
FYGAMNDVKMWNEC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC2=CC=CC=C21)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)






